molecular formula C13H15NO2 B8797094 Tert-butyl 1H-indole-5-carboxylate

Tert-butyl 1H-indole-5-carboxylate

Cat. No. B8797094
M. Wt: 217.26 g/mol
InChI Key: IIJCTRDEUCBASB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1H-indole-5-carboxylate is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
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properties

Product Name

Tert-butyl 1H-indole-5-carboxylate

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl 1H-indole-5-carboxylate

InChI

InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)10-4-5-11-9(8-10)6-7-14-11/h4-8,14H,1-3H3

InChI Key

IIJCTRDEUCBASB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)NC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Indole-5-carboxylic acid (1.00 g, 6.21 mmol) and tert-butyl N,N′-diisopropylcarbamimidate 2.29 g) were combined in 15 mL of THF and the reaction mixture was stirred for 25 hours. The reaction mixture was concentrated and the residue was purified on a silica gel column eluting with a gradient of 5% ethyl acetate/hexane to 100% ethyl acetate to provide tert-butyl 1H-indole-5-carboxylate (0.800 g, 3.68 mmol, 59%.)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.29 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

0.50 g (3.10 mmol) indole-5-carboxylic acid is suspended in 20 ml absolute benzene and heated under reflux. A solution of 2.80 g (12.39 mmol) 90% N,N-dimethylformamidedi-tert-butylacetal in 20 ml absolute benzene is added drop-wise within 30 min. Following another heating under reflux for 30 minutes and subsequent cooling, the reaction mixture is diluted with diethyl ether, washed with 5% sodium carbonate solution and with saturated NaCl solution. Drying on sodium sulfate, filtration and concentration on the rotary evaporator leave as a crude product a yellow oil which is purified on silica gel by means of column chromatography (flow agent: petroleum ether/ethyl acetate 95:5) and yields the product as a white solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylformamidedi-tert-butylacetal
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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